molecular formula C17H13N5O2S2 B2454824 4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1797545-31-3

4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2454824
CAS No.: 1797545-31-3
M. Wt: 383.44
InChI Key: ATYDQIJIQWAGSE-UHFFFAOYSA-N
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Description

4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of multiple heterocyclic rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones . The oxadiazole ring can be synthesized via the reaction of nitriles with hydroxylamine, followed by cyclization . The final step involves coupling the thiadiazole and oxadiazole intermediates with the thiophene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield . The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Biological Activity

The compound 4-Methyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule featuring oxadiazole and thiadiazole moieties. These types of compounds have gained attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17H19N5O3S2
  • Molecular Weight : 405.49 g/mol

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The presence of the thiophenyl and oxadiazole groups in the compound enhances its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures induced apoptosis in various cancer cell lines by activating the p53 pathway and promoting caspase-3 cleavage, leading to programmed cell death .

Table 1: Anticancer Activity of Similar Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65p53 activation
Compound BHeLa2.41Apoptosis induction
Compound CSK-MEL-20.75Caspase activation

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that oxadiazole and thiadiazole derivatives possess significant antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Anti-inflammatory Properties

Compounds containing thiadiazole rings have been associated with anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effect of a structurally similar thiadiazole derivative on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.65 µM, attributed to apoptosis induction through the activation of the intrinsic pathway involving mitochondrial dysfunction .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various oxadiazole-thiadiazole hybrids against clinical isolates. The compound demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

4-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S2/c1-10-15(26-22-20-10)17(23)18-12-6-3-2-5-11(12)9-14-19-16(21-24-14)13-7-4-8-25-13/h2-8H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDQIJIQWAGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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